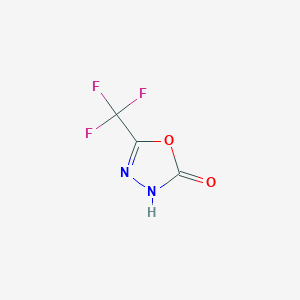

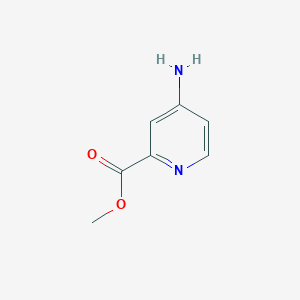

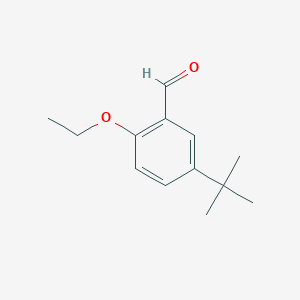

![molecular formula C10H8N2O B1309234 2,4-Dihydrochromeno[4,3-c]pyrazole CAS No. 74618-03-4](/img/structure/B1309234.png)

2,4-Dihydrochromeno[4,3-c]pyrazole

概要

説明

The compound 2,4-Dihydrochromeno[4,3-c]pyrazole is a heterocyclic scaffold that is not directly discussed in the provided papers. However, related compounds such as 2,3-Dihydro-1H-imidazo[1,2-b]pyrazole and 2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones have been studied for their biological activities and chemical properties. The former has been shown to inhibit DNA synthesis in animal cells, which suggests potential as a drug for controlling cell proliferation . The latter has been synthesized through a multicomponent reaction and exhibits antibacterial activity, indicating its potential in developing new antibacterial agents .

Synthesis Analysis

The synthesis of related compounds involves multicomponent reactions, which are efficient methods for constructing complex molecules from simpler precursors. For instance, the synthesis of 2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones involves the reaction of 3-aminopyrazol-5-ones with substituted salicylic aldehydes and acetylacetic ester . This method could potentially be adapted for the synthesis of 2,4-Dihydrochromeno[4,3-c]pyrazole by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 2,4-Dihydrochromeno[4,3-c]pyrazole, such as 2-alkoxy-4-phenyl-2,3-dihydropyran[2,3-c]pyrazoles, has been analyzed for conformational equilibria. The study of these compounds reveals that steric interactions and the anomeric effect play significant roles in determining their conformational preferences . These findings could be relevant to the conformational analysis of 2,4-Dihydrochromeno[4,3-c]pyrazole, as similar intramolecular forces may influence its structure.

Chemical Reactions Analysis

The chemical reactions of related heterocyclic compounds often involve interactions with biological molecules. For example, 2,3-Dihydro-1H-imidazo[1,2-b]pyrazole inhibits DNA synthesis in animal cells, and this effect is modulated by nucleosides such as deoxyguanosine and deoxycytidine . These interactions suggest that 2,4-Dihydrochromeno[4,3-c]pyrazole may also participate in selective chemical reactions with biomolecules, which could be explored for therapeutic applications.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2,4-Dihydrochromeno[4,3-c]pyrazole are not directly reported in the provided papers, the properties of structurally related compounds can offer insights. For example, the conformational analysis of 2-alkoxy-4-phenyl-2,3-dihydropyran[2,3-c]pyrazoles provides information on how substituents and heteroatoms affect the physical properties of these molecules . Additionally, the antibacterial activity of 2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones indicates that these compounds have chemical properties that enable them to interact with bacterial cells . These studies suggest that 2,4-Dihydrochromeno[4,3-c]pyrazole may have unique physical and chemical properties that could be elucidated through further research.

科学的研究の応用

Application 1: α-Glucosidase Inhibitors

- Methods of Application : The compounds were synthesized through a one-pot multi-component reaction of arylglyoxals, malono derivatives, and different 4-amino coumarins in ethanol at reflux condition .

- Results or Outcomes : Most of the synthesized compounds displayed potent inhibitory activities with IC50 values in the range of 48.65±0.01–733.83±0.10 μM, compared to the standard inhibitor acarbose (IC50 =750.90±0.14 μM) .

Application 2: Barton–Zard Reaction

- Summary of the Application : 1-Ethyl 2,4-dihydrochromeno[3,4-c]pyrroles, which are structurally similar to 2,4-Dihydrochromeno[4,3-c]pyrazole, have been synthesized from available 2-phenyl-, 2-trifluoro(trichloro)methyl- or 2-phenyl-2-(trifluoromethyl)-3-nitro-2H-chromenes and ethyl isocyanoacetate through the Barton–Zard reaction .

- Methods of Application : The reaction was carried out in ethanol at reflux for 0.5 h, using K2CO3 as a base .

- Results or Outcomes : The reaction resulted in the synthesis of 1-ethyl 2,4-dihydrochromeno[3,4-c]pyrroles in 63–94% yields .

Application 3: Synthesis of Ethyl 3,4-dihydrochromeno[3,4-c]pyrazole-1-carboxylates

- Summary of the Application : A regioselective method for the synthesis of ethyl 3,4-dihydrochromeno[3,4-c]pyrazole-1-carboxylates from 2-substituted 3-nitro-2H chromenes and ethyl diazoacetate was developed .

- Methods of Application : This approach involves an AgOAc-catalyzed 1,3-dipolar cycloaddition of ethyl diazoacetate to nitrochromenes followed by elimination of HNO2 .

- Results or Outcomes : The method resulted in the synthesis of ethyl 3,4-dihydrochromeno[3,4-c]pyrazole-1-carboxylates in 68–87% yields .

Application 4: Antimicrobial and Antioxidant Activity

- Summary of the Application : Triazole and pyrazole compounds containing 2,4-disubstituted thiazole analogues were synthesized and evaluated for their in vitro anti-microbial activity .

- Methods of Application : The compounds were synthesized from p-hydroxy benzaldehyde and phenyl hydrazine .

- Results or Outcomes : Among all the tested compounds, the compound 12e, 12f and 12k possess the highest growth inhibitory activity at MIC values of 4.8, 5.1 and 4.0 μg/ml respectively .

Application 5: Fluorescent Probe

- Summary of the Application : Compounds structurally similar to “2,4-Dihydrochromeno[4,3-c]pyrazole” have been used in the development of fluorescent probes .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The outcomes of this application were not specified in the source .

Application 6: Green Synthesis

- Summary of the Application : Compounds structurally similar to “2,4-Dihydrochromeno[4,3-c]pyrazole” have been synthesized through a green synthesis process .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : An excellent yield (93%) was obtained through this green synthesis process .

Safety And Hazards

The safety data sheet for pyrazole, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being the target organ .

将来の方向性

The synthesis of pyrazole derivatives, including 2,4-Dihydrochromeno[4,3-c]pyrazole, has seen significant progress in recent years, particularly with the integration of green methodologies. Future research directions include the application of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts and biodegradable composites, solvent selection with a focus on water as a renewable and non-toxic medium, and solvent-free conditions .

特性

IUPAC Name |

1,4-dihydrochromeno[4,3-c]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c1-2-4-9-8(3-1)10-7(6-13-9)5-11-12-10/h1-5H,6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HESSNIBRKZKEDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C3=CC=CC=C3O1)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101319586 | |

| Record name | 1,4-dihydrochromeno[4,3-c]pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101319586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24820411 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2,4-Dihydrochromeno[4,3-c]pyrazole | |

CAS RN |

74618-03-4 | |

| Record name | 1,4-dihydrochromeno[4,3-c]pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101319586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

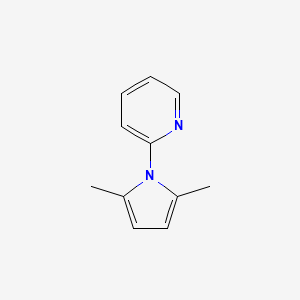

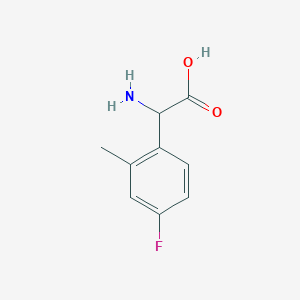

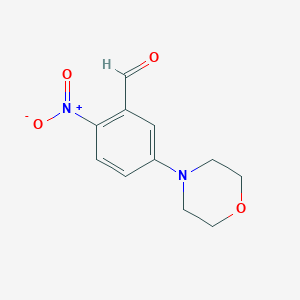

![Ethyl 5-amino-2,4-dicyano-5-[4-(4-methoxyphenyl)piperazino]-2,4-pentadienoate](/img/structure/B1309189.png)

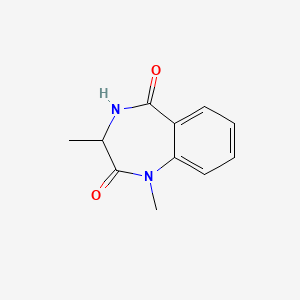

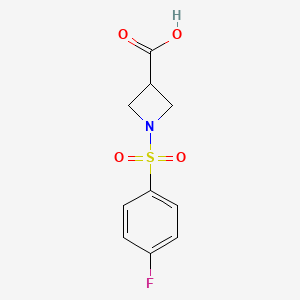

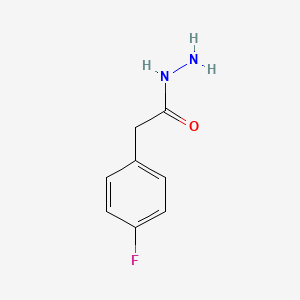

![(E)-3-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}-2-(methylsulfonyl)-2-propenenitrile](/img/structure/B1309198.png)

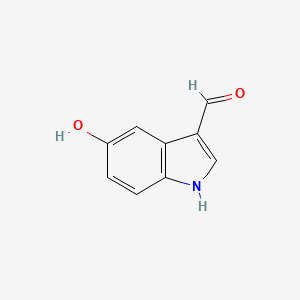

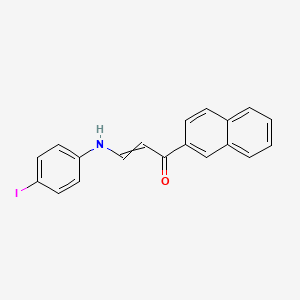

![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1309199.png)